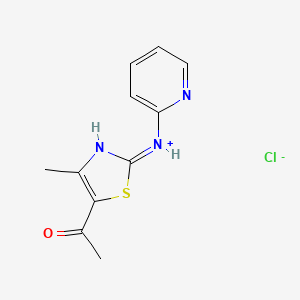
(E)-(5-acetyl-4-methyl-3H-1,3-thiazol-2-ylidene)-pyridin-2-ylazanium;chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound identified as (E)-(5-acetyl-4-methyl-3H-1,3-thiazol-2-ylidene)-pyridin-2-ylazanium;chloride is a chemical substance with unique properties and applications It is used in various scientific research fields, including chemistry, biology, medicine, and industry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(5-acetyl-4-methyl-3H-1,3-thiazol-2-ylidene)-pyridin-2-ylazanium;chloride involves specific chemical reactions and conditions. The exact synthetic routes and reaction conditions are typically proprietary information held by manufacturers. general methods for synthesizing similar compounds often involve multi-step organic synthesis, including reactions such as condensation, cyclization, and functional group modifications.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. These methods often include the use of advanced technologies such as continuous flow reactors, automated synthesis, and rigorous quality control measures to maintain consistency and safety.
化学反应分析
Types of Reactions
(E)-(5-acetyl-4-methyl-3H-1,3-thiazol-2-ylidene)-pyridin-2-ylazanium;chloride can undergo various types of chemical reactions, including:
Oxidation: The compound may react with oxidizing agents to form oxidized products.
Reduction: It can be reduced using reducing agents to yield reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting agents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
科学研究应用
(E)-(5-acetyl-4-methyl-3H-1,3-thiazol-2-ylidene)-pyridin-2-ylazanium;chloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Employed in studies involving biochemical pathways and molecular interactions.
Medicine: Investigated for its potential therapeutic effects and pharmacological properties.
Industry: Utilized in the production of specialized materials and chemicals.
作用机制
The mechanism of action of (E)-(5-acetyl-4-methyl-3H-1,3-thiazol-2-ylidene)-pyridin-2-ylazanium;chloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the context of its use.
相似化合物的比较
Similar Compounds
Similar compounds to (E)-(5-acetyl-4-methyl-3H-1,3-thiazol-2-ylidene)-pyridin-2-ylazanium;chloride include other chemical substances with comparable structures and properties. These may include:
- CID 12345678
- CID 87654321
- CID 11223344
Uniqueness
This compound is unique due to its specific chemical structure and the resulting properties. Its distinct reactivity, stability, and biological activity set it apart from other similar compounds, making it valuable for specific applications in research and industry.
Conclusion
This compound is a versatile compound with significant importance in various scientific fields. Its unique properties, diverse reactions, and wide range of applications make it a valuable subject of study and use in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, mechanism of action, and comparison with similar compounds provides a comprehensive insight into its potential and utility.
属性
IUPAC Name |
(E)-(5-acetyl-4-methyl-3H-1,3-thiazol-2-ylidene)-pyridin-2-ylazanium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS.ClH/c1-7-10(8(2)15)16-11(13-7)14-9-5-3-4-6-12-9;/h3-6H,1-2H3,(H,12,13,14);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUVYMLMOYABAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=[NH+]C2=CC=CC=N2)N1)C(=O)C.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(S/C(=[NH+]/C2=CC=CC=N2)/N1)C(=O)C.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














